1,4-Dimethyl-3-phenylpyrrolidin-3-ol
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Overview
Description
1,4-Dimethyl-3-phenylpyrrolidin-3-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-phenylpyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-phenylpropanoic acid with methylamine, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dimethyl-3-phenylpyrrolidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Molecular docking studies have shown that the compound can interact with proteins such as Akt, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, widely used in medicinal chemistry for its biological activities.
Pyrrolidinone: A derivative with a lactam structure, known for its antimicrobial and anticancer properties.
Prolinol: Another pyrrolidine derivative, used in the synthesis of chiral compounds.
Uniqueness
1,4-Dimethyl-3-phenylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups on the pyrrolidine ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1,4-dimethyl-3-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-8-13(2)9-12(10,14)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3 |
InChI Key |
XDFQFXXJLSXTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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